molecular formula C10H11NO3 B1600227 2,4-Dimethoxybenzyl isocyanate CAS No. 93489-13-5

2,4-Dimethoxybenzyl isocyanate

Cat. No. B1600227
CAS RN: 93489-13-5
M. Wt: 193.2 g/mol
InChI Key: HDLWLDXVEAXTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-Dimethoxybenzyl isocyanate involves several steps. A brief overview of properties and reactions of diisocyanates suggests that the reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key .


Molecular Structure Analysis

The molecular weight of 2,4-Dimethoxybenzyl isocyanate is 193.20 and its molecular formula is C10H11NO3 .


Chemical Reactions Analysis

Isocyanates, including 2,4-Dimethoxybenzyl isocyanate, are known for their reactivity. They can react with water and biological (macro)molecules, leading to various reaction products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxybenzyl isocyanate include a refractive index of 1.5330 and a density of 1.159 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Drug Development

2,4-Dimethoxybenzyl isocyanate has notable applications in the synthesis of various pharmaceutical compounds. For instance, it has been used as an effective protecting group for tetrazoles in the synthesis of the drug Olmesartan Medoxomil, a medication used for treating high blood pressure (Seki, 2015). This group is inert to various conditions, including those for ruthenium-catalyzed C–H arylation, and can be cleaved under mild conditions. Similarly, 2,4-dimethoxybenzyl isocyanate has been used in the synthesis of oligoribonucleotides, where it acts as a protecting group for the 2′-hydroxyl group (Takaku, Ito, & Imai, 1986).

Photogeneration and Coatings

In the field of coatings, 2,4-dimethoxybenzyl isocyanate is used in the photogeneration of amines and diamines. This process involves the liberation of free amines upon exposure of certain carbamates to UV radiation, offering novel curing systems for thin film coatings (Fréchet & Cameron, 1991).

Polymer Chemistry

In polymer chemistry, 2,4-dimethoxybenzyl isocyanate serves as an amide protecting group for glycosyl donors, aiding in the synthesis of complex carbohydrate structures (Kelly & Jensen, 2001). It also plays a role in the synthesis of polyisocyanate compounds, particularly in the creation of polyfunctional isocyanates containing dibenzyl structures for potential applications in coatings and adhesives (Scorţanu & Prisăcariu, 2010).

Photochemistry and Molecular Modeling

2,4-Dimethoxybenzyl isocyanate has been involved in the study of photochemistry and molecular modeling. For example, research on the photochemistry of 3,5-dimethoxybenzyl compounds has provided insights into the generation of specific compounds and their reactivity under light exposure (DeCosta, Howell, Pincock, & Rifai, 2000).

Safety And Hazards

2,4-Dimethoxybenzyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 2,4-Dimethoxybenzyl isocyanate are not mentioned in the retrieved papers, isocyanates in general are important in current medicinal chemistry and drug development . They are used in the synthesis of polyurethane polymers and have a wide variety of applications .

properties

IUPAC Name

1-(isocyanatomethyl)-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWLDXVEAXTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460140
Record name 2,4-DIMETHOXYBENZYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxybenzyl isocyanate

CAS RN

93489-13-5
Record name 1-(Isocyanatomethyl)-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93489-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DIMETHOXYBENZYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-2,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2,4-dimethoxyphenylacetic acid (3.92 g, 20 mmol) in dry toluene (100 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give 2,4-dimethoxybenzyl isocyanate (2.31 g, 60%). IR vmax/cm−1 2243.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 5
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxybenzyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.